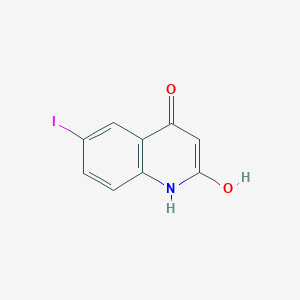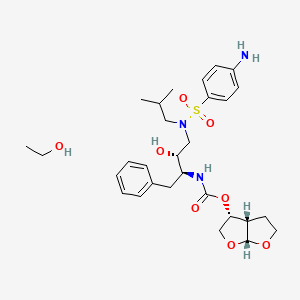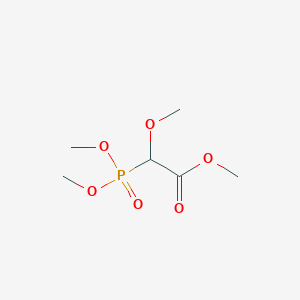![molecular formula C10H13N5O5 B7948662 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
Descripción general
Descripción
The compound with the identifier “2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione” is known as 8-Hydroxy-2’-deoxyguanosine. It is an oxidized derivative of deoxyguanosine and serves as a biomarker for oxidative stress and carcinogenesis. This compound is a predominant form of free radical-induced oxidative lesions in nuclear and mitochondrial DNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine involves the oxidation of deoxyguanosine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective oxidation of the guanine base without affecting the sugar moiety .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine typically involves large-scale oxidation processes using high-purity deoxyguanosine as the starting material. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidative lesions.
Reduction: Reduction reactions can revert the compound back to deoxyguanosine.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 8-Hydroxy-2’-deoxyguanosine, each with distinct chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
8-Hydroxy-2’-deoxyguanosine is widely used in scientific research due to its role as a biomarker for oxidative stress and DNA damage. Its applications include:
Chemistry: Used to study the mechanisms of oxidative DNA damage and repair.
Biology: Serves as a marker for oxidative stress in various biological systems.
Medicine: Used in clinical studies to assess the extent of oxidative DNA damage in patients with various diseases, including cancer.
Mecanismo De Acción
The mechanism by which 8-Hydroxy-2’-deoxyguanosine exerts its effects involves the incorporation of the oxidized base into DNA, leading to mutations and genomic instability. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the oxidative lesions. The pathways involved include the base excision repair pathway, which is responsible for the removal and repair of oxidized bases in DNA .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxo-2’-deoxyguanosine: Another oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-Hydroxyguanosine: An oxidized form of guanosine, used in similar applications as 8-Hydroxy-2’-deoxyguanosine.
8-Oxo-7,8-dihydroguanine: A related compound that also serves as a marker for oxidative DNA damage.
Uniqueness
8-Hydroxy-2’-deoxyguanosine is unique due to its specific incorporation into DNA and its role in inducing mutations. Its presence in both nuclear and mitochondrial DNA makes it a versatile biomarker for studying oxidative stress across different cellular compartments .
Propiedades
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


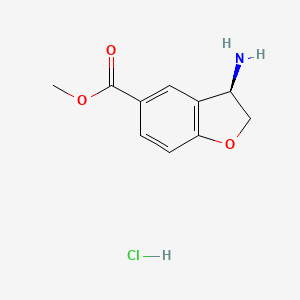

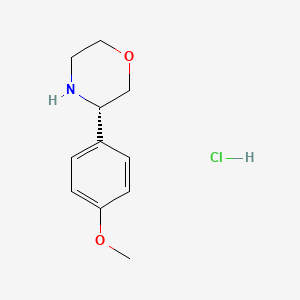

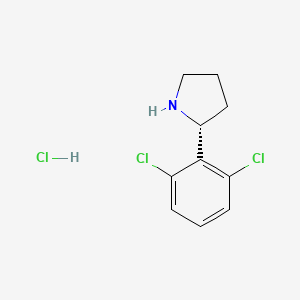

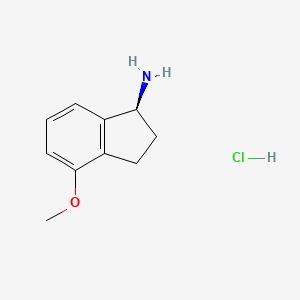
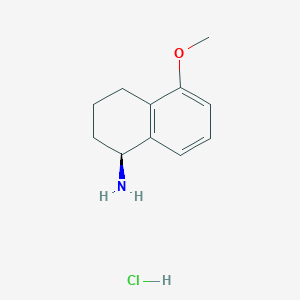
![sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate](/img/structure/B7948643.png)
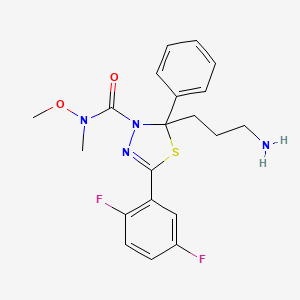
![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)
